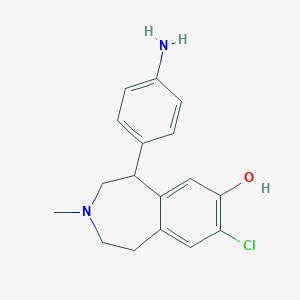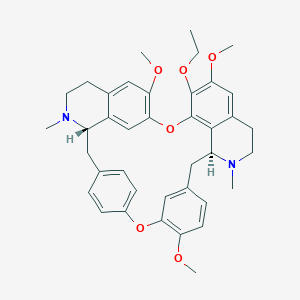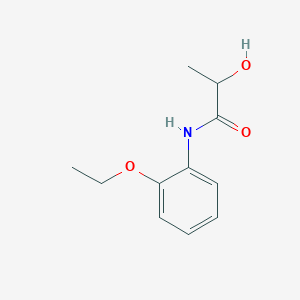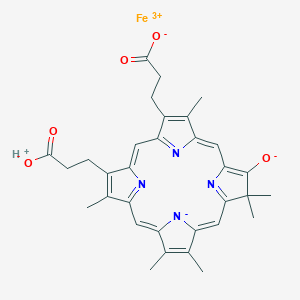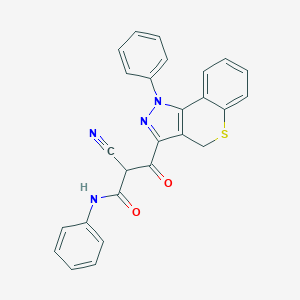
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPTH2 has been shown to inhibit histone acetyltransferase activity and has been studied for its potential use in cancer therapy and neurodegenerative diseases.
Mechanism Of Action
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide inhibits histone acetyltransferase activity by binding to the active site of the enzyme. This results in decreased acetylation of histones, which can lead to changes in gene expression and ultimately cell death in cancer cells. In neurodegenerative diseases, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide may also have a neuroprotective effect by reducing inflammation and oxidative stress.
Biochemical And Physiological Effects
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide induces apoptosis, or programmed cell death, by activating caspase enzymes. 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to reduce inflammation and oxidative stress in neurodegenerative diseases, which may have a neuroprotective effect.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in lab experiments is its high potency and specificity for histone acetyltransferase inhibition. This allows for precise targeting of the enzyme and reduces the likelihood of off-target effects. However, one limitation of using 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide. One area of interest is the development of more potent and selective inhibitors of histone acetyltransferases, which may have increased efficacy in cancer therapy and neurodegenerative diseases. Another area of interest is the use of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, the potential use of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in other diseases, such as autoimmune disorders, may also be explored.
Synthesis Methods
The synthesis of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been described in several research articles. One of the most common methods involves the reaction of 2-cyano-3-bromo-3-oxo-N-phenylpropanamide with 1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazole in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in high yield and purity.
Scientific Research Applications
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been extensively studied for its potential therapeutic applications. In cancer research, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells. 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin, in killing cancer cells. In addition, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit histone acetyltransferase activity, which has been implicated in the development of these diseases.
properties
CAS RN |
118315-13-2 |
|---|---|
Product Name |
2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide |
Molecular Formula |
C26H18N4O2S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-cyano-3-oxo-N-phenyl-3-(1-phenyl-4H-thiochromeno[4,3-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C26H18N4O2S/c27-15-20(26(32)28-17-9-3-1-4-10-17)25(31)23-21-16-33-22-14-8-7-13-19(22)24(21)30(29-23)18-11-5-2-6-12-18/h1-14,20H,16H2,(H,28,32) |
InChI Key |
BGOWFIJRIJEOHH-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
2-CBPPOP 2-cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







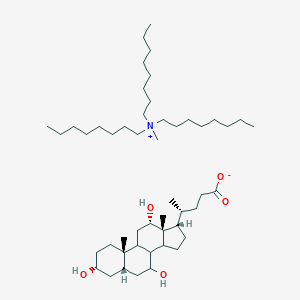
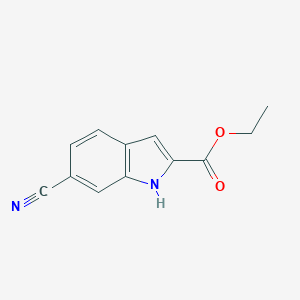
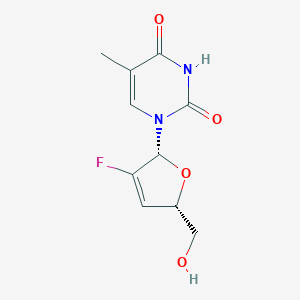
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
